(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
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Overview
Description
(4Z)-4-(1-hydroxyethylidene)-1-(hydroxymethyl)-5-(3-methoxyphenyl)pyrrolidine-2,3-dione: , commonly referred to as m-DHPG, is a derivative of phenylglycine. It features a pyrrolidine ring with a hydroxymethyl group and a methoxyphenyl substituent. The compound’s systematic name reflects its stereochemistry, with the “4Z” indicating the geometry of the double bond.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: m-DHPG can be synthesized through a multistep process involving cyclization and functional group transformations. One common route starts from , which undergoes cyclization to form the pyrrolidine ring. Subsequent hydroxylation and methylation steps yield m-DHPG.
Enzymatic Synthesis: Enzymes such as and can catalyze the formation of m-DHPG from precursor molecules.
Industrial Production:: While m-DHPG is not produced on an industrial scale, it serves as a valuable intermediate in the synthesis of other compounds.
Chemical Reactions Analysis
Reactions::
Oxidation: m-DHPG can undergo oxidation at the hydroxymethyl group, yielding an aldehyde or carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the corresponding alcohol.
Substitution: Substituents on the phenyl ring can be modified via electrophilic aromatic substitution reactions.
Oxidation: Reagents like or are used.
Reduction: or are common reducing agents.
Substitution: or can facilitate substitution reactions.
- Oxidation: Aldehyde or carboxylic acid derivatives.
- Reduction: Alcohol derivatives.
- Substitution: Various substituted m-DHPG derivatives.
Scientific Research Applications
m-DHPG finds applications in various fields:
Neuroscience: As an agonist of , it modulates synaptic transmission and plasticity.
Medicine: Investigated for its potential in treating neurological disorders, including epilepsy and neurodegenerative diseases.
Chemical Biology: Used as a tool compound to study glutamatergic signaling pathways.
Industry: Its derivatives may serve as intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
m-DHPG’s primary mechanism involves binding to mGluRs, leading to downstream signaling pathways. Activation of mGluRs affects synaptic plasticity, neurotransmitter release, and neuronal excitability.
Comparison with Similar Compounds
L-DOPA (levodopa): Unlike m-DHPG, L-DOPA is primarily used to treat Parkinson’s disease.
DHPG (3,5-dihydroxyphenylglycine): Similar in structure but lacks the methoxyphenyl substituent.
: PubChem Compound Summary: m-DHPG : Niswender, C. M., & Conn, P. J. (2010). Metabotropic glutamate receptors: physiology, pharmacology, and disease. Annual Review of Pharmacology and Toxicology, 50, 295-322. : Cartmell, J., & Schoepp, D. D.
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
3-acetyl-4-hydroxy-1-(hydroxymethyl)-2-(3-methoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H15NO5/c1-8(17)11-12(15(7-16)14(19)13(11)18)9-4-3-5-10(6-9)20-2/h3-6,12,16,18H,7H2,1-2H3 |
InChI Key |
VAVINVATYRKOAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CO)O |
Origin of Product |
United States |
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